molecular formula C7H14O4 B12067153 2,6-Dideoxy-3-methyl-D-xylo-hexose

2,6-Dideoxy-3-methyl-D-xylo-hexose

Cat. No.: B12067153
M. Wt: 162.18 g/mol
InChI Key: JYAQWANEOPJVEY-UHFFFAOYSA-N
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Description

2,6-Dideoxy-3-methyl-D-xylo-hexose is a rare sugar derivative that belongs to the class of deoxy sugars It is characterized by the absence of hydroxyl groups at the 2 and 6 positions and the presence of a methyl group at the 3 position on the hexose backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dideoxy-3-methyl-D-xylo-hexose typically involves several key steps:

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to the compound’s specialized nature and limited commercial demand. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

2,6-Dideoxy-3-methyl-D-xylo-hexose can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 3-methyl position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as halides, thiols, and amines can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives at the 3-methyl position.

Scientific Research Applications

2,6-Dideoxy-3-methyl-D-xylo-hexose has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,6-Dideoxy-3-methyl-D-xylo-hexose involves its interaction with specific molecular targets and pathways. The compound can modulate biological processes by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling.

    Altering Gene Expression: Affecting the expression of genes related to inflammation, cell growth, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 2,6-Dideoxy-3-O-methyl-D-lyxo-hexose
  • 3-O-Methyl-2,6-dideoxy-D-xylo-hexose
  • D-Sarmentose

Uniqueness

2,6-Dideoxy-3-methyl-D-xylo-hexose is unique due to its specific structural modifications, including the absence of hydroxyl groups at the 2 and 6 positions and the presence of a methyl group at the 3 position. These structural features confer distinct chemical and biological properties, making it valuable for specialized applications in research and industry .

Properties

Molecular Formula

C7H14O4

Molecular Weight

162.18 g/mol

IUPAC Name

3,4,5-trihydroxy-3-methylhexanal

InChI

InChI=1S/C7H14O4/c1-5(9)6(10)7(2,11)3-4-8/h4-6,9-11H,3H2,1-2H3

InChI Key

JYAQWANEOPJVEY-UHFFFAOYSA-N

Canonical SMILES

CC(C(C(C)(CC=O)O)O)O

Origin of Product

United States

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